molecular formula C8H10N2O2S2 B6177552 2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine CAS No. 2648946-05-6

2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine

Cat. No.: B6177552
CAS No.: 2648946-05-6
M. Wt: 230.3
InChI Key:
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Description

2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a dioxin ring and substituted with two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with sodium methylthiolate to introduce the methylsulfanyl groups, followed by cyclization with a suitable dioxin precursor . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is unique due to the presence of both methylsulfanyl groups and the dioxin ring, which confer specific chemical and biological properties. This combination of features makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2648946-05-6

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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